N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Overview
Description
N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide is an organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano intermediate.
Reduction: The cyano intermediate is reduced using sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, is also explored to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium and ammonium chloride in ethanol
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .
Scientific Research Applications
N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide
- N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]
Uniqueness
N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-butyl-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-3-11-21-19(23)15-13-18(17-10-6-7-12-20-17)22-16-9-5-4-8-14(15)16/h4-10,12-13H,2-3,11H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSHFPVTQOBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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